6,7-Dimethoxy-2-methylquinoxaline 6,7-Dimethoxy-2-methylquinoxaline
Brand Name: Vulcanchem
CAS No.: 143159-04-0
VCID: VC20832726
InChI: InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
SMILES: CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

6,7-Dimethoxy-2-methylquinoxaline

CAS No.: 143159-04-0

Cat. No.: VC20832726

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-2-methylquinoxaline - 143159-04-0

Specification

CAS No. 143159-04-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 6,7-dimethoxy-2-methylquinoxaline
Standard InChI InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
Standard InChI Key BGWJSTZPSPZPFY-UHFFFAOYSA-N
SMILES CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Canonical SMILES CC1=NC2=CC(=C(C=C2N=C1)OC)OC

Introduction

Structural Characteristics and Basic Properties

Molecular Structure

6,7-Dimethoxy-2-methylquinoxaline belongs to the quinoxaline class of heterocyclic compounds. Quinoxalines are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring (a six-membered heterocyclic ring containing two nitrogen atoms in para positions). In the case of 6,7-Dimethoxy-2-methylquinoxaline, the structure features two methoxy groups at positions 6 and 7 of the benzene ring, along with a methyl group at position 2 of the pyrazine ring.

The general structural features of quinoxalines, including their pKa values, are documented in the compiled data by Williams, which indicates that quinoxalines typically have distinctive acid-base properties that influence their chemical behavior . This data resource provides valuable reference points for understanding the protonation characteristics of the nitrogen atoms in the quinoxaline ring system.

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be inferred for 6,7-Dimethoxy-2-methylquinoxaline:

PropertyValueNote
Molecular FormulaC₁₁H₁₂N₂O₂-
Molecular WeightApproximately 204.23 g/molCalculated based on atomic weights
Physical StateLikely crystalline solidTypical for quinoxaline derivatives
SolubilityModerate solubility in organic solventsBased on similar quinoxaline compounds
Melting PointNot directly availableRequires experimental determination
Boiling PointNot directly availableRequires experimental determination

For comparison, the related compound 6,7-Dimethoxy-2-methylquinazolin-4-amine has a molecular weight of 219.24 g/mol and a molecular formula of C₁₁H₁₃N₃O₂ . The structural similarity suggests that 6,7-Dimethoxy-2-methylquinoxaline would have comparable physical properties, though with variations due to the different heterocyclic core and functional groups.

Chemical Properties and Reactivity

Acid-Base Properties

Quinoxalines generally exhibit weak basic properties due to the nitrogen atoms in the pyrazine ring. According to the pKa compilation by Williams, quinoxaline derivatives typically have pKa values that reflect their ability to act as weak bases . The presence of the methoxy groups at positions 6 and 7 would likely increase the electron density on the aromatic system, potentially enhancing the basicity of the nitrogen atoms compared to unsubstituted quinoxaline.

Spectroscopic Properties

Dimethoxy-substituted quinoxalines often exhibit characteristic spectroscopic properties. For instance, the related compound 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide demonstrates specific fluorescence properties that enable its use as a fluorescence derivatization reagent . This compound shows fluorescence emission at 442 nm when excited at 362 nm. While 6,7-Dimethoxy-2-methylquinoxaline would have a different substitution pattern, it might exhibit comparable spectroscopic characteristics due to the shared dimethoxy substitution on the benzene ring.

Reactivity Patterns

Based on the general reactivity of quinoxalines and the influence of methoxy and methyl substituents, 6,7-Dimethoxy-2-methylquinoxaline would likely exhibit the following reactivity patterns:

  • Electrophilic aromatic substitution reactions would be directed by the electron-donating methoxy groups

  • The methyl group at position 2 could participate in side-chain functionalization reactions

  • The nitrogen atoms in the pyrazine ring could act as nucleophiles or coordination sites for metal complexation

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 6,7-Dimethoxy-2-methylquinoxaline:

CompoundStructural RelationshipNotable Properties/Applications
6,7-Dimethoxy-2-methylquinazolin-4-amineDifferent heterocyclic core (quinazoline vs. quinoxaline), additional amino groupMolecular weight: 219.24 g/mol, Formula: C₁₁H₁₃N₃O₂
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazideSame core ring system with additional functional groupsFluorescence derivatization reagent for aldehydes in HPLC
(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidDifferent heterocyclic system (isoquinoline vs. quinoxaline)Synthesized via combination of Petasis synthesis and Pomeranz–Fritsch–Bobbitt synthesis

Structure-Property Relationships

The comparison with these related compounds provides insights into how structural modifications affect the properties of dimethoxy-substituted heterocycles:

  • The presence of methoxy groups at positions 6 and 7 generally enhances electron density in the aromatic system, potentially influencing reactivity and spectroscopic properties

  • The nature of the heterocyclic core (quinoxaline, quinazoline, isoquinoline) significantly impacts the compound's chemical behavior and biological activity

  • Additional functional groups, such as amines or hydrazides, can confer specific reactivity patterns and applications

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of 6,7-Dimethoxy-2-methylquinoxaline would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the methoxy groups (typically around 3.8-4.0 ppm), the methyl group (around 2.5-2.7 ppm), and the aromatic protons

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation pattern information

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-O-C stretching of the methoxy groups and the C=N bonds of the quinoxaline ring

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods similar to those employed for related compounds could be adapted for the analysis of 6,7-Dimethoxy-2-methylquinoxaline. For instance, the HPLC method described for the analysis of 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide derivatives using a reversed-phase column with isocratic elution could serve as a starting point .

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